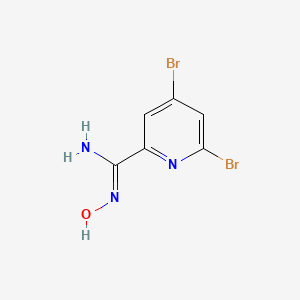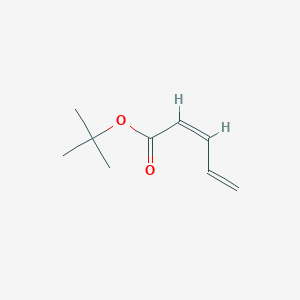![molecular formula C37H47CoN2O5S B15329049 [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B15329049.png)
[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is a cobalt complex with a unique structure that includes a cyclohexane ring, nitrilo groups, and phenolato ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this cobalt complex typically involves the reaction of cobalt salts with ligands such as 2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This cobalt complex can undergo various types of chemical reactions, including:
- Oxidation : The cobalt center can be oxidized, leading to changes in its oxidation state.
- Reduction : The compound can also be reduced, which may affect its catalytic properties.
- Substitution : Ligands in the complex can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state cobalt complexes, while substitution reactions can yield a variety of cobalt-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this cobalt complex is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, the compound may be used to study the interactions between metal complexes and biological molecules. Its ability to bind to different ligands makes it a useful tool for probing biochemical pathways.
Medicine: The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its ability to undergo redox reactions and bind to various ligands makes it a candidate for therapeutic applications.
Industry: In industry, this cobalt complex can be used in the production of advanced materials, such as polymers and coatings. Its catalytic properties are also valuable in industrial processes, including the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism by which this cobalt complex exerts its effects involves the coordination of ligands to the cobalt center. This coordination can alter the electronic properties of the cobalt, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its ligands and cobalt center.
Comparación Con Compuestos Similares
Similar Compounds:
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] nickel (II) dichloride
- [Ir (dtbbpy) (ppy)2]PF6
- [Ni (dtbbpy) (H2O)4]Cl2
Uniqueness: This cobalt complex is unique due to its specific combination of ligands and the cyclohexane ring structure. Compared to similar compounds, it offers distinct catalytic properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C37H47CoN2O5S |
|---|---|
Peso molecular |
690.8 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H42N2O2.C7H8O3S.Co/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;1-6-2-4-7(5-3-6)11(8,9)10;/h13-18,25-26,33-34H,9-12H2,1-8H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t25-,26-;;/m1../s1 |
Clave InChI |
HMMCMCHGZYHJRE-KUSCCAPHSA-K |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)
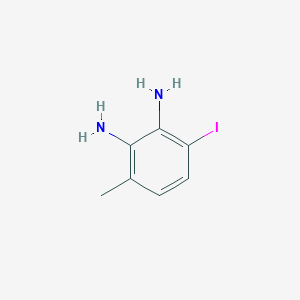
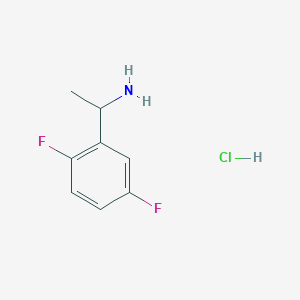
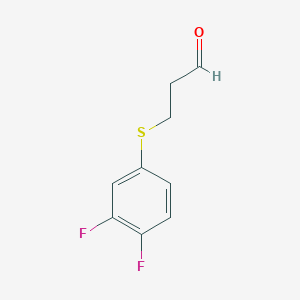

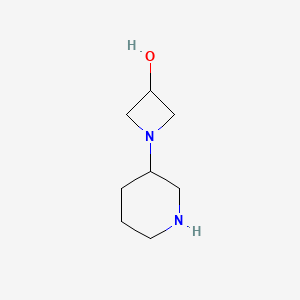
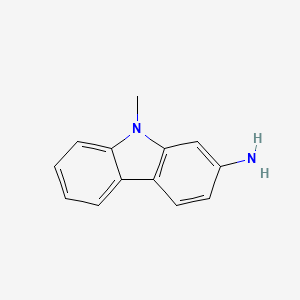
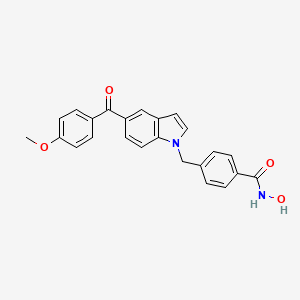
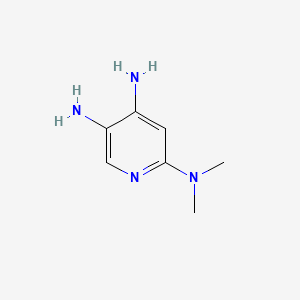
![3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)


